tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate
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Overview
Description
tert-Butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a bromopropenyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable oxazolidine precursor with tert-butyl bromoacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromopropenyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The bromopropenyl group can be reduced to form the corresponding alkane.
Substitution: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alkanes.
Substitution: Amines, thiols, and ethers.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical research .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as precursors for the synthesis of drugs targeting specific enzymes or receptors .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The bromopropenyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R)-4-[(E)-3-chloroprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate
- tert-Butyl (4R)-4-[(E)-3-iodoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate
- tert-Butyl (4R)-4-[(E)-3-fluoroprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate
Uniqueness
The uniqueness of tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate lies in its bromopropenyl group, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFEHKKEOQOPY-VQCYPWCPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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